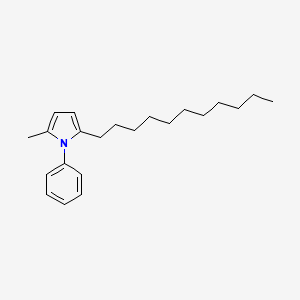
2-Methyl-1-phenyl-5-undecyl-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-phenyl-5-undecyl-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound is notable for its unique structure, which includes a phenyl group, a methyl group, and an undecyl chain attached to the pyrrole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenyl-5-undecyl-1H-pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions . Another method includes the condensation of 2,5-dimethoxytetrahydrofuran with aniline derivatives in the presence of a catalytic amount of iron (III) chloride .
Industrial Production Methods
Industrial production of pyrroles often involves catalytic processes to ensure high yields and purity. For instance, the use of manganese complexes in the absence of organic solvents has been shown to produce 2,5-unsubstituted pyrroles with water and molecular hydrogen as the only side products . This method is both environmentally friendly and cost-effective.
化学反応の分析
Types of Reactions
2-Methyl-1-phenyl-5-undecyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of pyrrole-2,5-diones.
Reduction: Formation of N-substituted pyrrolidines.
Substitution: Formation of N-alkyl or N-acyl pyrroles.
科学的研究の応用
2-Methyl-1-phenyl-5-undecyl-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methyl-1-phenyl-5-undecyl-1H-pyrrole involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
2-Methyl-1-phenyl-1H-pyrrole: Lacks the undecyl chain, which may affect its solubility and biological activity.
1-Phenyl-5-undecyl-1H-pyrrole: Lacks the methyl group, which may influence its reactivity and stability.
2,5-Dimethyl-1-phenyl-1H-pyrrole: Contains an additional methyl group, potentially altering its chemical properties.
Uniqueness
2-Methyl-1-phenyl-5-undecyl-1H-pyrrole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the undecyl chain enhances its hydrophobicity, potentially improving its interaction with lipid membranes and increasing its bioavailability .
特性
CAS番号 |
61363-14-2 |
|---|---|
分子式 |
C22H33N |
分子量 |
311.5 g/mol |
IUPAC名 |
2-methyl-1-phenyl-5-undecylpyrrole |
InChI |
InChI=1S/C22H33N/c1-3-4-5-6-7-8-9-10-12-17-22-19-18-20(2)23(22)21-15-13-11-14-16-21/h11,13-16,18-19H,3-10,12,17H2,1-2H3 |
InChIキー |
NORQJMJGBYVQDQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC1=CC=C(N1C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-(4-Nitrophenyl)prop-2-yn-1-yl]oxy}oxane](/img/structure/B14583751.png)
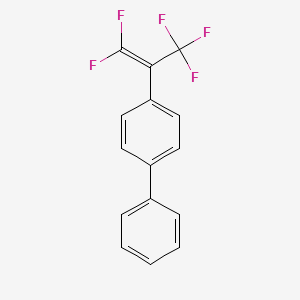
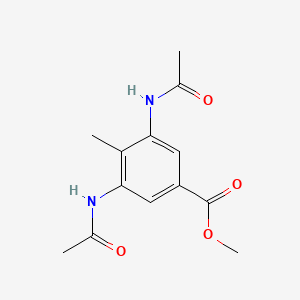
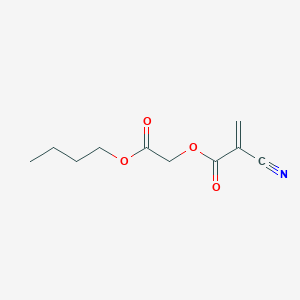
![2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one](/img/structure/B14583773.png)

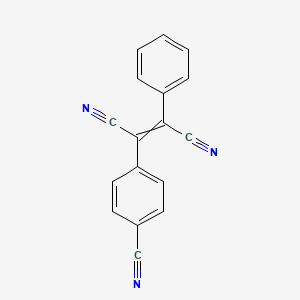
![2H-Pyrrol-2-one, 5-[(1,1-dimethylethyl)amino]-3,4-dihydro-4-phenyl-](/img/structure/B14583779.png)
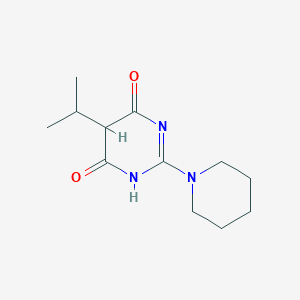
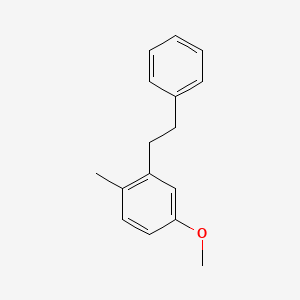
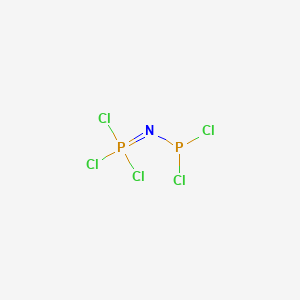
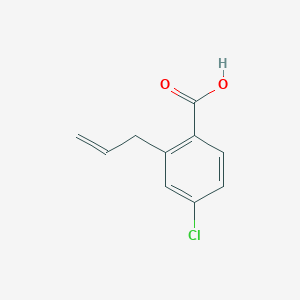
![2,6-Bis[(benzylsulfanyl)methyl]-4-nitrophenol](/img/structure/B14583815.png)

